
2-((5-Chloro-4-hydroxy-o-anisamido)methyl)-1-ethyl-1-methylpyrrolidinium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((5-Chloro-4-hydroxy-o-anisamido)methyl)-1-ethyl-1-methylpyrrolidinium bromide is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of a pyrrolidinium core, substituted with various functional groups, including a chloro, hydroxy, and anisamido group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Chloro-4-hydroxy-o-anisamido)methyl)-1-ethyl-1-methylpyrrolidinium bromide typically involves multiple steps, starting from readily available starting materials. The key steps in the synthetic route include:
Formation of the Pyrrolidinium Core: The pyrrolidinium core can be synthesized through a cyclization reaction involving an appropriate amine and a halogenated precursor.
Introduction of Functional Groups: The chloro, hydroxy, and anisamido groups are introduced through a series of substitution and addition reactions. These reactions often require specific reagents and conditions, such as the use of chlorinating agents, hydroxylating agents, and anisamido precursors.
Final Bromination: The final step involves the introduction of the bromide ion to form the desired pyrrolidinium bromide compound. This can be achieved through a bromination reaction using a brominating agent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the availability of starting materials, cost, and desired yield. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to ensure high efficiency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-((5-Chloro-4-hydroxy-o-anisamido)methyl)-1-ethyl-1-methylpyrrolidinium bromide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The chloro group can be reduced to form corresponding hydrocarbons.
Substitution: The anisamido group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic reagents, such as amines and thiols, can be used under mild to moderate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones or aldehydes, while reduction of the chloro group may produce hydrocarbons.
Aplicaciones Científicas De Investigación
2-((5-Chloro-4-hydroxy-o-anisamido)methyl)-1-ethyl-1-methylpyrrolidinium bromide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound has potential applications in studying biological processes and interactions. It can be used as a probe or marker in various biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications. It may have activity against certain diseases or conditions, making it a candidate for drug development.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-((5-Chloro-4-hydroxy-o-anisamido)methyl)-1-ethyl-1-methylpyrrolidinium bromide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to certain enzymes or receptors, modulating their activity. For example, the hydroxy group may form hydrogen bonds with target proteins, while the chloro group may participate in hydrophobic interactions. These interactions can lead to changes in the activity of the target molecules, resulting in various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-((5-Chloro-4-hydroxy-o-anisamido)methyl)-1-methylpyrrolidinium bromide: Lacks the ethyl group, which may affect its chemical and biological properties.
2-((5-Chloro-4-hydroxy-o-anisamido)methyl)-1-ethylpyrrolidinium bromide: Lacks the methyl group, which may influence its reactivity and interactions.
2-((5-Chloro-4-hydroxy-o-anisamido)methyl)-1-ethyl-1-methylpyrrolidinium chloride: Substitutes the bromide ion with a chloride ion, potentially altering its solubility and reactivity.
Uniqueness
2-((5-Chloro-4-hydroxy-o-anisamido)methyl)-1-ethyl-1-methylpyrrolidinium bromide is unique due to its specific combination of functional groups and the presence of both ethyl and methyl substituents on the pyrrolidinium core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Número CAS |
28478-49-1 |
|---|---|
Fórmula molecular |
C16H24BrClN2O3 |
Peso molecular |
407.7 g/mol |
Nombre IUPAC |
5-chloro-N-[(1-ethyl-1-methylpyrrolidin-1-ium-2-yl)methyl]-4-hydroxy-2-methoxybenzamide;bromide |
InChI |
InChI=1S/C16H23ClN2O3.BrH/c1-4-19(2)7-5-6-11(19)10-18-16(21)12-8-13(17)14(20)9-15(12)22-3;/h8-9,11H,4-7,10H2,1-3H3,(H-,18,20,21);1H |
Clave InChI |
ZSFNTERQOJPYJW-UHFFFAOYSA-N |
SMILES canónico |
CC[N+]1(CCCC1CNC(=O)C2=CC(=C(C=C2OC)O)Cl)C.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


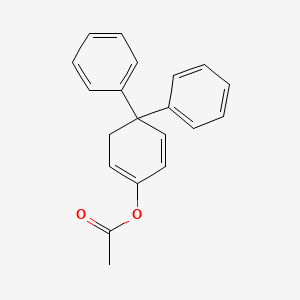
![Cyclopentanemethanethiol, 1-[(ethylthio)methyl]-](/img/structure/B13830713.png)
![2-Methyl-4H-imidazo[1,5,4-DE]quinoxalin-5(6H)-one](/img/structure/B13830719.png)
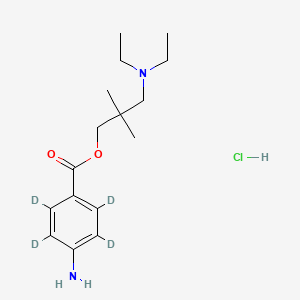



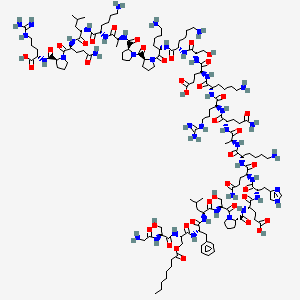
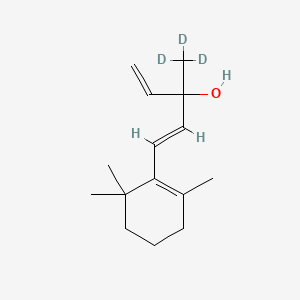
![[(2R,3R)-2-[1-[(2S,3S)-5,7-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-3,4-dihydro-2H-chromen-2-yl]-3,4,5-trihydroxy-6-oxobenzo[7]annulen-8-yl]-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B13830777.png)
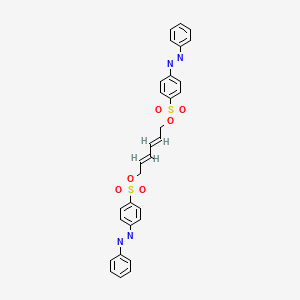
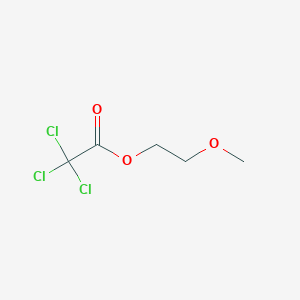
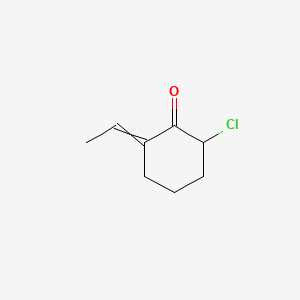
![5-(Trifluoromethyl)thieno[3,2-b]pyridine-6-carboxylic acid,2-tert-butylhydrazide](/img/structure/B13830798.png)
